molecular formula C21H20O3 B167755 3,4-Bis(benzyloxy)benzyl alcohol CAS No. 1699-58-7

3,4-Bis(benzyloxy)benzyl alcohol

Cat. No.: B167755
CAS No.: 1699-58-7
M. Wt: 320.4 g/mol
InChI Key: LADVXQNFPXBLDY-UHFFFAOYSA-N
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Description

3,4-Bis(benzyloxy)benzyl alcohol: is a chemical compound belonging to the family of benzyl alcohols. It is characterized by the presence of two benzyloxy groups attached to the benzene ring at the 3 and 4 positions, with a benzyl alcohol group at the 1 position. This compound is known for its unique chemical properties and is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

It is known that benzylic compounds, such as benzyl alcohol, can interact with various biological targets

Mode of Action

Benzyl alcohol, a related compound, is known to inhibit lice from closing their respiratory spiracles, leading to their asphyxiation . It’s possible that 3,4-Bis(benzyloxy)benzyl alcohol may have a similar mode of action, but this is purely speculative and would need to be confirmed by experimental data.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Benzylic compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways, but without specific research on this compound, it’s difficult to say for certain.

Biochemical Analysis

Biochemical Properties

3,4-Bis(benzyloxy)benzyl alcohol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified as an intermediate in the synthesis of Dopal, a product of dopamine catabolism by monoamine oxidase . This compound can be further oxidized to 3,4-Dihydroxyphenylacetic Acid via aldehyde dehydrogenase . Additionally, this compound can be reduced to Hydroxy Tyrosol via cytosolic aldehyde or aldose reductase . These interactions highlight the compound’s involvement in key metabolic pathways and its potential impact on neurotransmitter metabolism.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in dopamine catabolism suggests that it may affect neurotransmitter levels and signaling in neuronal cells . The compound’s interactions with enzymes such as monoamine oxidase and aldehyde dehydrogenase indicate that it could modulate oxidative stress and metabolic flux within cells. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to interact with enzyme active sites, leading to enzyme inhibition or activation . For example, its interaction with monoamine oxidase results in the production of Dopal, which can further influence downstream metabolic pathways . Additionally, the compound’s ability to undergo oxidation and reduction reactions highlights its role in redox biology and its potential to modulate cellular oxidative states.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, it may undergo degradation, leading to changes in its biochemical activity and interactions with cellular components. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, particularly in the context of neurotransmitter metabolism and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on neurotransmitter levels and oxidative stress modulation . At higher doses, it could potentially lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, including dopamine catabolism and redox biology . It interacts with enzymes such as monoamine oxidase, aldehyde dehydrogenase, and aldose reductase, influencing the production of metabolites like Dopal and Hydroxy Tyrosol . These interactions highlight the compound’s role in modulating metabolic flux and its potential impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential impact on cellular health.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(benzyloxy)benzyl alcohol typically involves the protection of hydroxyl groups followed by benzylation. One common method is the benzylation of 3,4-dihydroxybenzyl alcohol using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(benzyloxy)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The benzylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding benzyl ether.

    Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed:

    Oxidation: 3,4-Bis(benzyloxy)benzaldehyde or 3,4-Bis(benzyloxy)benzoic acid.

    Reduction: 3,4-Bis(benzyloxy)benzyl ether.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Bis(benzyloxy)benzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and fine chemicals.

Biology: In biological research, this compound is used to study the effects of benzyl alcohol derivatives on cellular processes. It is also employed in the synthesis of biologically active molecules.

Medicine: Its derivatives are investigated for their pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain cosmetic products.

Comparison with Similar Compounds

    3,4-Dibenzyloxybenzaldehyde: Similar structure but with an aldehyde group instead of an alcohol.

    3,4-Dibenzyloxybenzoic acid: Similar structure but with a carboxylic acid group.

    3,5-Bis(benzyloxy)benzyl alcohol: Similar structure but with benzyloxy groups at the 3 and 5 positions.

Uniqueness: 3,4-Bis(benzyloxy)benzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

[3,4-bis(phenylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H20O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13,22H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADVXQNFPXBLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168768
Record name 3,4-Bis(benzyloxy)benzyl alcohol
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Molecular Weight

320.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1699-58-7
Record name 3,4-Bis(phenylmethoxy)benzenemethanol
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Record name 3,4-Bis(benzyloxy)benzyl alcohol
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Record name 3,4-Bis(benzyloxy)benzyl alcohol
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Record name 3,4-bis(benzyloxy)benzyl alcohol
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Record name 3,4-Bisbenzyloxybenzyl alcohol
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Synthesis routes and methods

Procedure details

3,4-Dibenzyloxybenzaldehyde (27) (22.0 mmol) was suspended in 100 mL of anhydrous methanol and cooled to 0° C. under argon. Sodium borohydride (33.0 mmol) was added in portions to the suspension and stirred for 1 h at the same temperature. The resulting solution was then stirred at room temperature overnight. The reaction mixture was evaporated to dryness and the residue was dissolved in ice-water and neutralized with HCl. The solution was then extracted with chloroform and the organic layer was washed successively with water, 10% NaHCO3 solution in water and brine. The organic layer was dried over anhydrous Na2SO4, filtered and evaporated to dryness to provide pure 3,4-Dibenzyloxybenzyl alcohol (28) in 97.5% yield.
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
33 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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